Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate
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Overview
Description
Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate is a synthetic organic compound with the molecular formula C13H13FN2O2 This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a cyclopropylamino group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-cyano-5-fluorophenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done using a cyclopropylamine reagent under basic conditions.
Esterification: The final step is the esterification of the intermediate with methyl acetate in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate exerts its effects involves interactions with specific molecular targets. The cyano group and fluorophenyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropylamino group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-cyano-4-fluorophenyl)methyl-cyclopropylamino]acetate
- Methyl 2-[(2-cyano-5-chlorophenyl)methyl-cyclopropylamino]acetate
- Methyl 2-[(2-cyano-5-bromophenyl)methyl-cyclopropylamino]acetate
Uniqueness
Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-19-14(18)9-17(13-4-5-13)8-11-6-12(15)3-2-10(11)7-16/h2-3,6,13H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCBJBISGNHGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=C(C=CC(=C1)F)C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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